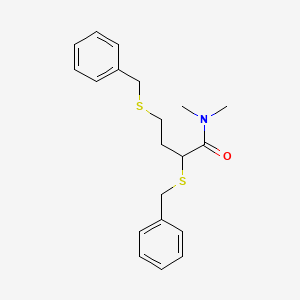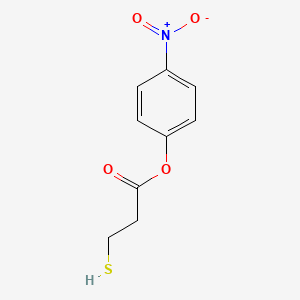
Dimethyl bromo(phenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bromo(phenyl)propanedioate is an organic compound that belongs to the class of esters It features a bromo group attached to a phenyl ring, which is further connected to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl bromo(phenyl)propanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl phenylpropanedioate. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the phenylpropanedioate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters such as temperature, pressure, and bromine concentration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bromo(phenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of phenylpropanedioate derivatives with different substituents replacing the bromo group.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of diols or alcohols from the ester groups.
Aplicaciones Científicas De Investigación
Dimethyl bromo(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl bromo(phenyl)propanedioate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phenylpropanedioate: Lacks the bromo group, making it less reactive in substitution reactions.
Diethyl bromo(phenyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Bromo(phenyl)acetic acid: Contains a carboxylic acid group instead of ester groups, leading to different chemical behavior.
Uniqueness
Dimethyl bromo(phenyl)propanedioate is unique due to the presence of both bromo and ester functional groups, which provide a versatile platform for various chemical transformations
Propiedades
| 113556-18-6 | |
Fórmula molecular |
C11H11BrO4 |
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
dimethyl 2-bromo-2-phenylpropanedioate |
InChI |
InChI=1S/C11H11BrO4/c1-15-9(13)11(12,10(14)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
TYJQPOIJESXIDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
